7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a tetrahydro-2H-pyran-2-yl substituent at the 1-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step often involves the use of tetrahydropyranyl (THP) ethers as protecting groups, which can be introduced via acid-catalyzed reactions with dihydropyran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[4,3-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Lactones, ketones, or aldehydes.
Reduction: Dihydro derivatives of the pyrazolo[4,3-c]pyridine core.
Substitution: Various substituted pyrazolo[4,3-c]pyridine derivatives.
Scientific Research Applications
7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
- Tetrahydropyran derivatives
- Pyrazolo[4,3-c]pyridine derivatives
Uniqueness
7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its pyrazolo[4,3-c]pyridine core and the tetrahydro-2H-pyran-2-yl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
7-methyl-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-9-6-13-7-10-8-14-15(12(9)10)11-4-2-3-5-16-11/h6-8,11H,2-5H2,1H3 |
InChI Key |
VYLMDYGHKWLNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1N(N=C2)C3CCCCO3 |
Origin of Product |
United States |
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